Osbond acid
Osbond acid
(4Z,7Z,10Z,13Z,16Z)-docosa-4,7,10,13,16-pentaenoic acid is the all-cis-isomer of a C22 polyunsaturated fatty acid having five double bonds in the 4-, 7-, 10-, 13- and 16-positions. It is a member of n-6 PUFA and a product of linoleic acid metabolism. It has a role as a Daphnia tenebrosa metabolite, a human metabolite and an algal metabolite. It is a docosapentaenoic acid and an omega-6 fatty acid. It is a conjugate acid of a (4Z,7Z,10Z,13Z,16Z)-docosapentaenoate.
Osbond acid is a natural product found in Homo sapiens with data available.
Osbond acid is a natural product found in Homo sapiens with data available.
Brand Name:
Vulcanchem
CAS No.:
25182-74-5
VCID:
VC20853732
InChI:
InChI=1S/C22H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10,12-13,15-16,18-19H,2-5,8,11,14,17,20-21H2,1H3,(H,23,24)/b7-6-,10-9-,13-12-,16-15-,19-18-
SMILES:
CCCCCC=CCC=CCC=CCC=CCC=CCCC(=O)O
Molecular Formula:
C22H34O2
Molecular Weight:
330.5 g/mol
Osbond acid
CAS No.: 25182-74-5
Cat. No.: VC20853732
Molecular Formula: C22H34O2
Molecular Weight: 330.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | (4Z,7Z,10Z,13Z,16Z)-docosa-4,7,10,13,16-pentaenoic acid is the all-cis-isomer of a C22 polyunsaturated fatty acid having five double bonds in the 4-, 7-, 10-, 13- and 16-positions. It is a member of n-6 PUFA and a product of linoleic acid metabolism. It has a role as a Daphnia tenebrosa metabolite, a human metabolite and an algal metabolite. It is a docosapentaenoic acid and an omega-6 fatty acid. It is a conjugate acid of a (4Z,7Z,10Z,13Z,16Z)-docosapentaenoate. Osbond acid is a natural product found in Homo sapiens with data available. |
|---|---|
| CAS No. | 25182-74-5 |
| Molecular Formula | C22H34O2 |
| Molecular Weight | 330.5 g/mol |
| IUPAC Name | (4Z,7Z,10Z,13Z,16Z)-docosa-4,7,10,13,16-pentaenoic acid |
| Standard InChI | InChI=1S/C22H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10,12-13,15-16,18-19H,2-5,8,11,14,17,20-21H2,1H3,(H,23,24)/b7-6-,10-9-,13-12-,16-15-,19-18- |
| Standard InChI Key | AVKOENOBFIYBSA-WMPRHZDHSA-N |
| Isomeric SMILES | CCCCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O |
| SMILES | CCCCCC=CCC=CCC=CCC=CCC=CCCC(=O)O |
| Canonical SMILES | CCCCCC=CCC=CCC=CCC=CCC=CCCC(=O)O |
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